1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea
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Overview
Description
1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound with the molecular formula C13H12ClN3O It is known for its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidinyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-1-(pyridin-2-yl)azetidine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s formation. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols. These reactions result in the formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methyl-pyridin-2-yl)-urea: This compound has a similar structure but with different substitution patterns on the phenyl and pyridinyl groups. The differences in substitution can lead to variations in biological activity and chemical reactivity.
2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone: This compound shares the chlorophenyl and pyridinyl groups but has a different core structure. The presence of an ethanone group instead of an azetidinyl group results in distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN4O |
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Molecular Weight |
316.78 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-(1-pyridin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C16H17ClN4O/c1-20(16(22)19-13-6-4-5-12(17)9-13)14-10-21(11-14)15-7-2-3-8-18-15/h2-9,14H,10-11H2,1H3,(H,19,22) |
InChI Key |
VPFHPNYXPUOLII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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